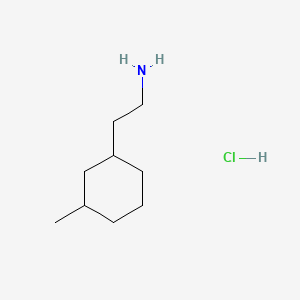![molecular formula C10H12F3NO B15313743 2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B15313743.png)
2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol is an organic compound with the molecular formula C10H12F3NO It is characterized by the presence of an amino group, a trifluoromethyl-substituted phenyl ring, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
One common synthetic route for 2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol involves the following steps :
Starting Material: The synthesis begins with the preparation of 4-(trifluoromethyl)benzaldehyde.
Aldol Condensation: The benzaldehyde undergoes an aldol condensation with nitromethane to form a nitroalkene intermediate.
Reduction: The nitroalkene is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield the corresponding amine.
Hydroxylation: Finally, the amine is hydroxylated to produce this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
化学反応の分析
Types of Reactions
2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Produces 2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-one.
Reduction: Yields secondary or tertiary amines depending on the conditions.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol has several scientific research applications :
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of advanced materials and as a building block for agrochemicals.
作用機序
The mechanism of action of 2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The amino and hydroxyl groups contribute to its binding affinity and specificity for certain biological targets.
類似化合物との比較
Similar Compounds
2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-amine: Similar structure but with an additional amino group.
Uniqueness
2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol is unique due to the presence of both an amino and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound in research and industrial applications.
特性
分子式 |
C10H12F3NO |
|---|---|
分子量 |
219.20 g/mol |
IUPAC名 |
2-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)8-3-1-7(2-4-8)5-9(14)6-15/h1-4,9,15H,5-6,14H2 |
InChIキー |
UKNGRZBFRVEPGN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(CO)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


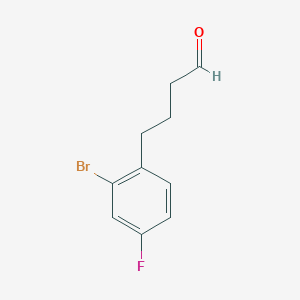

![Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride](/img/structure/B15313671.png)
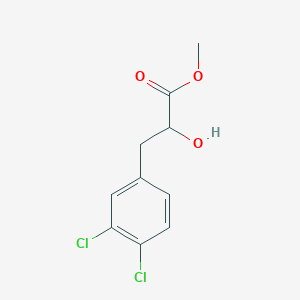
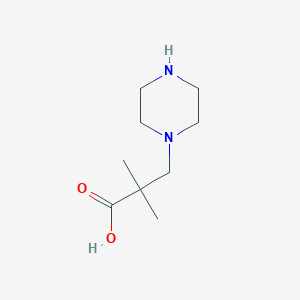
![2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoicacidhydrochloride](/img/structure/B15313698.png)
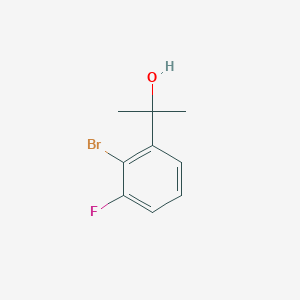
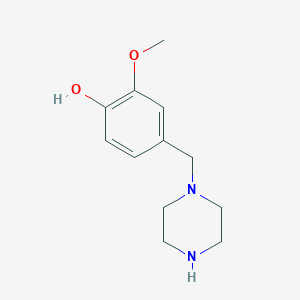
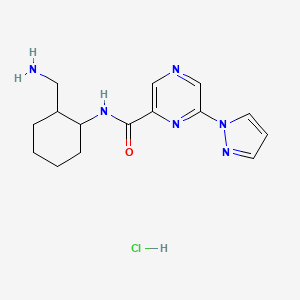
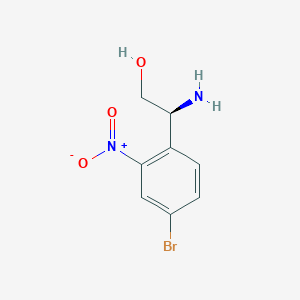
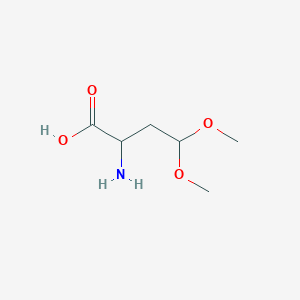
![1-[(Tert-butoxy)carbonyl]-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B15313732.png)
![(5R)-1-azabicyclo[3.1.0]hexane](/img/structure/B15313748.png)
